molecular formula C8H14O3S B2370247 4-Ethoxythiane-4-carboxylic acid CAS No. 1249232-20-9

4-Ethoxythiane-4-carboxylic acid

Cat. No.: B2370247
CAS No.: 1249232-20-9
M. Wt: 190.26
InChI Key: QGVFIFAEIUKIOA-UHFFFAOYSA-N
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Description

4-Ethoxythiane-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxythiane-4-carboxylic acid can be synthesized through several methods:

    Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

    Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then converted to carboxylic acids in the presence of catalysts (H+ or OH-).

    Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.

Industrial Production Methods

Industrial production methods for carboxylic acids often involve large-scale oxidation processes, hydrolysis of nitriles, and the use of Grignard reagents. These methods are optimized for efficiency and yield, ensuring the production of high-purity carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxythiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).

    Substitution Reagents: Alcohols, amines, thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Alcohols and other reduced forms.

    Substitution: Esters, amides, and acid chlorides

Scientific Research Applications

4-Ethoxythiane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier in nanotechnology.

Mechanism of Action

The mechanism of action of 4-Ethoxythiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

4-Ethoxythiane-4-carboxylic acid can be compared with other similar compounds, such as:

    4-Methoxythiane-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Propoxythiane-4-carboxylic acid: Similar structure but with a propoxy group.

    4-Butoxythiane-4-carboxylic acid: Similar structure but with a butoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the varying alkoxy groups.

Properties

IUPAC Name

4-ethoxythiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-2-11-8(7(9)10)3-5-12-6-4-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVFIFAEIUKIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCSCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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